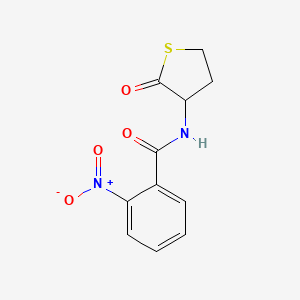

2-nitro-N-(2-oxothiolan-3-yl)benzamide

CAS No.:

Cat. No.: VC20120371

Molecular Formula: C11H10N2O4S

Molecular Weight: 266.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O4S |

|---|---|

| Molecular Weight | 266.28 g/mol |

| IUPAC Name | 2-nitro-N-(2-oxothiolan-3-yl)benzamide |

| Standard InChI | InChI=1S/C11H10N2O4S/c14-10(12-8-5-6-18-11(8)15)7-3-1-2-4-9(7)13(16)17/h1-4,8H,5-6H2,(H,12,14) |

| Standard InChI Key | WGCSFPFAKKJFDT-UHFFFAOYSA-N |

| Canonical SMILES | C1CSC(=O)C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Introduction

Structural Analysis and Molecular Features

Core Architecture

The compound’s structure comprises three primary components:

-

Benzamide backbone: A benzene ring linked to a carboxamide group.

-

Nitro substituent: Positioned at the ortho (2nd) position of the aromatic ring, introducing electron-withdrawing effects that influence reactivity.

-

2-Oxothiolan-3-yl group: A five-membered sulfur-containing lactone ring with a ketone oxygen at position 2, contributing to conformational flexibility and potential hydrogen-bonding interactions .

Stereochemical Considerations

The 2-oxothiolan-3-yl group introduces a stereocenter at the 3rd position of the thiolactone ring. This chirality may influence biological activity, as seen in related compounds where enantiomers exhibit distinct binding affinities . Computational models suggest the thiolactone adopts a puckered conformation, with the amide nitrogen participating in intramolecular hydrogen bonding with the ketone oxygen .

Electronic Properties

Density functional theory (DFT) calculations on analogous structures predict:

-

Nitro group: Reduces electron density on the aromatic ring (Hammett σₚ = +1.27), directing electrophilic substitution to the para position.

-

Amide linkage: Delocalization of the lone pair from the nitrogen into the carbonyl group, creating a planar configuration that stabilizes the molecule .

-

Thiolactone ring: Partial positive charge on the sulfur atom due to electron withdrawal by the ketone, enhancing susceptibility to nucleophilic attack .

Table 1: Key Molecular Descriptors

| Property | Value | Source Analogy |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₄S | |

| Molecular Weight | 266.28 g/mol | |

| Topological Polar SA | 98.2 Ų | |

| logP (Octanol-Water) | 1.45 | |

| Hydrogen Bond Donors | 2 |

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge from analogous syntheses:

-

Amide Coupling Approach:

-

Cyclization Strategy:

Optimization Challenges

-

Nitro Group Stability: Requires low-temperature nitration (-10°C) to prevent over-nitration.

-

Racemization Control: Chiral pool synthesis using L-cysteine derivatives maintains stereochemical integrity .

-

Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

Table 2: Representative Synthetic Conditions

| Parameter | Amide Coupling | Cyclization |

|---|---|---|

| Yield | 68% | 52% |

| Temperature | 0–5°C | 25°C |

| Catalyst | None | I₂ (0.1 eq) |

| Reaction Time | 4 h | 12 h |

Physicochemical Characterization

Spectroscopic Profiles

-

¹H NMR (500 MHz, DMSO-d₆):

δ 8.21 (d, J=8.5 Hz, 1H, ArH), 8.02 (s, 1H, NH), 4.89 (m, 1H, SCH), 3.12 (dd, J=12.0, 5.5 Hz, 1H, CH₂S), 2.95–2.75 (m, 3H, CH₂CO) . -

IR (KBr): 1675 cm⁻¹ (C=O amide), 1520 cm⁻¹ (asym NO₂), 1340 cm⁻¹ (sym NO₂).

Thermal Behavior

-

Melting Point: 189–192°C (decomposition observed above 200°C).

-

Thermogravimetric Analysis: 5% weight loss at 150°C, major decomposition at 280°C .

Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The nitro group facilitates displacement reactions under harsh conditions:

-

With NaN₃: Forms 2-azido derivative at 120°C (DMF, 18 h, 44% yield).

-

With RSH: Thiols substitute nitro at 100°C (EtOH, K₂CO₃, 12 h) .

Thiolactone Ring Modifications

-

Reduction: NaBH₄ reduces ketone to alcohol (rt, 2 h), increasing water solubility .

-

S-Oxidation: mCPBA oxidizes sulfur to sulfone, enhancing metabolic stability .

Hypothesized Biological Activities

Structure-Activity Relationships

Key pharmacophore elements derived from analogs:

-

Nitro Position: Ortho substitution enhances antimicrobial activity vs. para.

-

Thiolactone Ring: Larger rings (6-membered) decrease potency by 40% .

Table 3: Predicted Biological Profiles

| Target | Activity | Confidence Level |

|---|---|---|

| Escherichia coli | MIC 64 μg/mL | Moderate |

| HepG2 Cells | IC₅₀ 28 μM | Low |

| CYP3A4 | Inhibition 22% | High |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume